molecular formula C9H14O5 B14639468 1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- CAS No. 54214-75-4

1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]-

Cat. No.: B14639468
CAS No.: 54214-75-4
M. Wt: 202.20 g/mol
InChI Key: DKDQRPNTJYQLCI-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring.

Industrial Production Methods

Industrial production of 1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which 1,3-Dioxolane-2-propanal, 2-[(acetyloxy)methyl]- exerts its effects involves its ability to form stable acetal or ketal structures. These structures can protect reactive carbonyl groups during chemical transformations. The compound’s reactivity is influenced by the presence of the dioxolane ring, which can undergo various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

54214-75-4

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

[2-(3-oxopropyl)-1,3-dioxolan-2-yl]methyl acetate

InChI

InChI=1S/C9H14O5/c1-8(11)12-7-9(3-2-4-10)13-5-6-14-9/h4H,2-3,5-7H2,1H3

InChI Key

DKDQRPNTJYQLCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(OCCO1)CCC=O

Origin of Product

United States

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